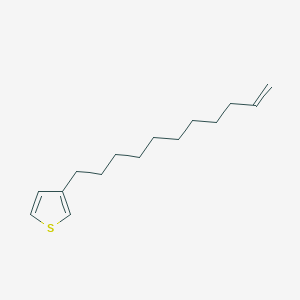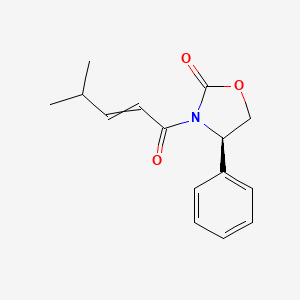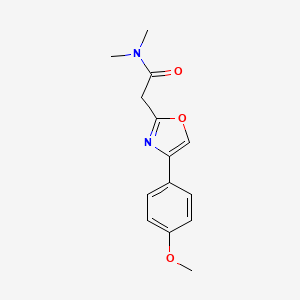
2,6-Dimethyl-1-propylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-propylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C10H16BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a propyl group at position 1, with bromide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-propylpyridin-1-ium bromide typically involves the quaternization of 2,6-dimethylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2,6-Dimethylpyridine+1-Bromopropane→2,6-Dimethyl-1-propylpyridin-1-ium bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated pyridinium salts.
Oxidation: N-oxide derivatives of the pyridinium salt.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-propylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1-propylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfere with cancer cell proliferation by modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine: The parent compound without the propyl and bromide groups.
1-Propylpyridinium Bromide: Similar structure but without the methyl groups at positions 2 and 6.
2,6-Dimethyl-1-butylpyridinium Bromide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
2,6-Dimethyl-1-propylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
469885-77-6 |
|---|---|
Molekularformel |
C10H16BrN |
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
2,6-dimethyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C10H16N.BrH/c1-4-8-11-9(2)6-5-7-10(11)3;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AQDREDNSNLLESG-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1=C(C=CC=C1C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)

![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
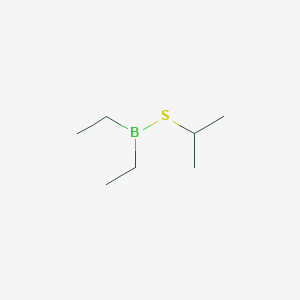

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)


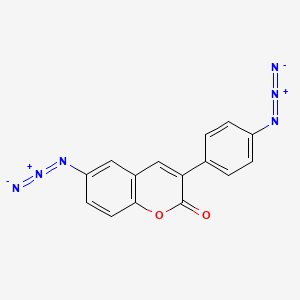
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
